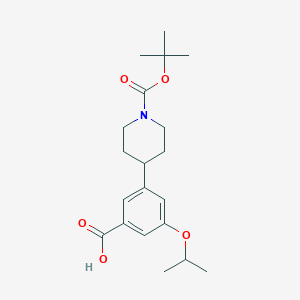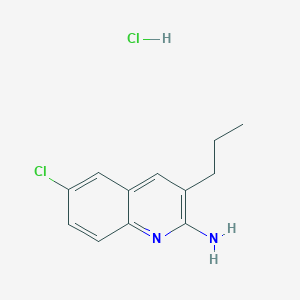
Alkyne-Modifier Serinol Phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alkyne-Modifier Serinol Phosphoramidite: is a chemical compound used primarily in the field of oligonucleotide synthesis. It is designed to introduce an alkyne group into oligonucleotides, which can then be used in various click chemistry reactions. This compound is particularly useful for labeling and modifying DNA and RNA molecules, making it a valuable tool in molecular biology and biochemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Alkyne-Modifier Serinol Phosphoramidite involves the functionalization of serinol with an alkyne group. The process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of serinol are protected using a suitable protecting group such as dimethoxytrityl (DMT).
Introduction of Alkyne Group: An alkyne group is introduced through a reaction with an alkyne-containing reagent, such as propargyl bromide.
Phosphitylation: The protected serinol derivative is then phosphitylated using a phosphoramidite reagent to yield the final product
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection and Functionalization: Large quantities of serinol are protected and functionalized in batch reactors.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and reliability of the product.
Analyse Des Réactions Chimiques
Types of Reactions: : Alkyne-Modifier Serinol Phosphoramidite primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and specific, making it ideal for bioconjugation applications .
Common Reagents and Conditions
Reagents: Copper sulfate (CuSO₄), sodium ascorbate, and azide-containing molecules.
Conditions: The reaction is typically carried out in aqueous or mixed solvent systems at room temperature.
Major Products: : The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate. This product is formed by the cycloaddition of the alkyne group with an azide group .
Applications De Recherche Scientifique
Chemistry
Oligonucleotide Labeling: Used to introduce alkyne groups into oligonucleotides for subsequent click chemistry reactions.
Bioconjugation: Facilitates the conjugation of biomolecules such as peptides, proteins, and nucleic acids.
Biology
Fluorescent Labeling: Enables the attachment of fluorescent dyes to DNA and RNA for imaging and tracking studies.
Protein-DNA Interactions: Used in studies to investigate interactions between proteins and DNA.
Medicine
Drug Delivery:
Industry
Diagnostic Tools: Utilized in the development of diagnostic assays and biosensors.
Mécanisme D'action
The mechanism of action of Alkyne-Modifier Serinol Phosphoramidite involves the introduction of an alkyne group into oligonucleotides. This alkyne group serves as a reactive handle for click chemistry reactions, allowing for the efficient and specific conjugation of various molecules. The molecular targets and pathways involved include the formation of stable triazole linkages through CuAAC reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
5’-Hexynyl Phosphoramidite: Another alkyne-modifying reagent used for oligonucleotide synthesis.
3’-Alkyne-Modifier Serinol CPG: Used for introducing alkyne groups at the 3’ terminus of oligonucleotides.
Uniqueness: : Alkyne-Modifier Serinol Phosphoramidite is unique due to its solid form, which allows for easy handling and weighing. It is also compatible with DMT-On purification, making it a versatile and convenient reagent for oligonucleotide modification .
Propriétés
Formule moléculaire |
C42H55N4O7P |
|---|---|
Poids moléculaire |
758.9 g/mol |
Nom IUPAC |
N-[3-[[1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]amino]-3-oxopropyl]hex-5-ynamide |
InChI |
InChI=1S/C42H55N4O7P/c1-8-9-11-17-40(47)44-28-26-41(48)45-37(31-53-54(52-29-14-27-43)46(32(2)3)33(4)5)30-51-42(34-15-12-10-13-16-34,35-18-22-38(49-6)23-19-35)36-20-24-39(50-7)25-21-36/h1,10,12-13,15-16,18-25,32-33,37H,9,11,14,17,26,28-31H2,2-7H3,(H,44,47)(H,45,48) |
Clé InChI |
AGVCOEQZDILAFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OCC(COC(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)NC(=O)CCNC(=O)CCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



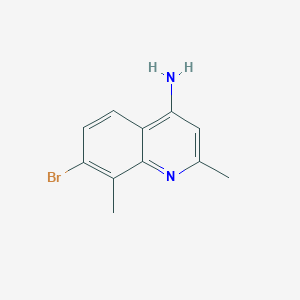


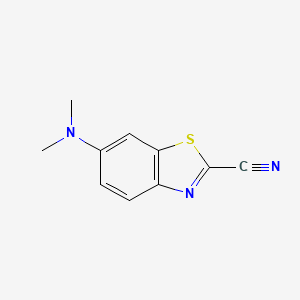
![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)
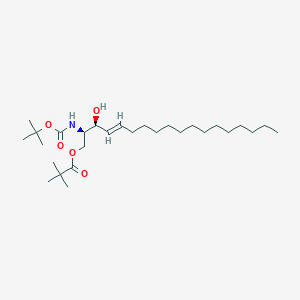
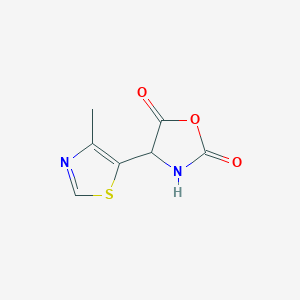
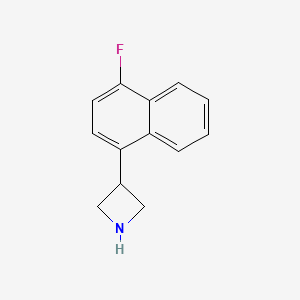
![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)
